molecular formula C6H6Br2N2 B183029 2-Amino-3,5-dibromo-6-methylpyridine CAS No. 91845-57-7

2-Amino-3,5-dibromo-6-methylpyridine

Cat. No. B183029
CAS RN: 91845-57-7
M. Wt: 265.93 g/mol
InChI Key: BLUYMDMBXIMIGK-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine family and has a molecular formula of C6H5Br2N2.

Mechanism Of Action

The mechanism of action of 2-Amino-3,5-dibromo-6-methylpyridine is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways involved in cell growth and inflammation.

Biochemical And Physiological Effects

2-Amino-3,5-dibromo-6-methylpyridine has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce tumor growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve liver function.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-3,5-dibromo-6-methylpyridine in lab experiments is its potential therapeutic applications. This compound has shown promise as an anti-cancer and anti-inflammatory agent, making it a valuable tool in the development of new therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 2-Amino-3,5-dibromo-6-methylpyridine. One area of research could focus on the development of new therapies for cancer and inflammation using this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound. Finally, the mechanism of action of 2-Amino-3,5-dibromo-6-methylpyridine should be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Amino-3,5-dibromo-6-methylpyridine can be achieved by the reaction of 2,6-dibromo-3-methylpyridine with ammonia. This reaction is carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The product is then purified using column chromatography to obtain pure 2-Amino-3,5-dibromo-6-methylpyridine.

Scientific Research Applications

2-Amino-3,5-dibromo-6-methylpyridine has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

3,5-dibromo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYMDMBXIMIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919476
Record name 3,5-Dibromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromo-6-methylpyridine

CAS RN

91872-10-5, 91845-57-7
Record name 3,5-Dibromo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wisteria sinensis, ext.
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Record name 2-Amino-3,5-dibromo-6-methylpyridine
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